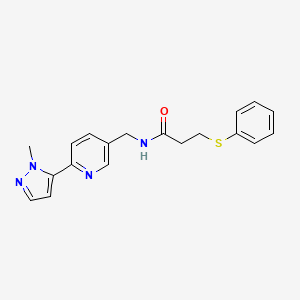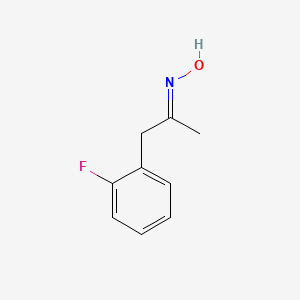![molecular formula C15H16N4O3S B2415878 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173603-05-8](/img/structure/B2415878.png)
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazol, which is a heterocyclic compound. It has a pyrazole ring attached to it, which is another type of heterocyclic compound. The presence of the dimethoxy group and the methyl group could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the conjugated system within the benzo[d]thiazol and pyrazole rings. The electron-donating methoxy groups could potentially increase the electron density of the aromatic system .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The methoxy groups could be cleaved under acidic or basic conditions. The compound could also undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the methoxy groups could potentially make the compound more polar, and the conjugated system could potentially absorb light in the UV-visible range .Scientific Research Applications
Antibacterial Applications
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide and its analogs have shown promising antibacterial activity. For instance, compounds with similar structures exhibited significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Antimicrobial Activity
Compounds structurally related to this compound have also been synthesized and tested for antimicrobial activity, further underscoring their potential in combating microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2008).
Anti-Inflammatory and Analgesic Agents
Novel derivatives of similar compounds have shown effectiveness as anti-inflammatory and analgesic agents. These compounds were tested as cyclooxygenase inhibitors and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antioxidant and Antihyperglycemic Agents
Derivatives of the compound have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. Selected compounds from this group showed significant effects in lowering glucose concentration, making them potential agents for managing diabetes and oxidative stress (Kenchappa et al., 2017).
Crystal Structure Analysis
The crystal structure and molecular properties of compounds related to this compound have been determined, contributing to a better understanding of their chemical behavior and potential applications in various fields (Prabhuswamy et al., 2016).
Future Directions
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-18-10-7-11(21-3)12(22-4)8-13(10)23-15(18)17-14(20)9-5-6-16-19(9)2/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORXQKDQNCMHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)
![N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2415796.png)
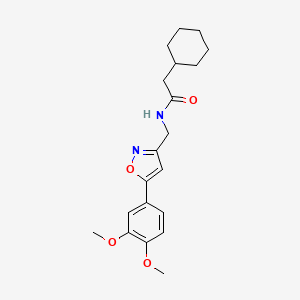
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2415798.png)
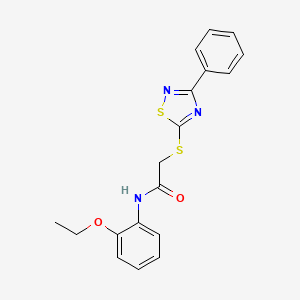
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)
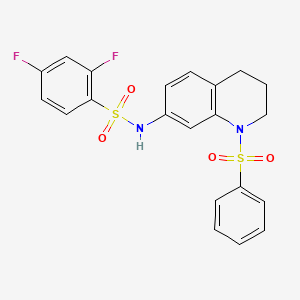
![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)
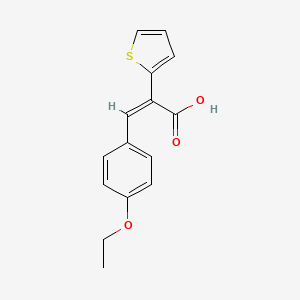
![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)
